molecular formula C12H8F4N2O3 B2909382 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide CAS No. 834913-93-8

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B2909382
CAS No.: 834913-93-8
M. Wt: 304.201
InChI Key: RYJQRYFCAXSIIA-UHFFFAOYSA-N
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Description

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide is a chemical compound with the molecular formula C12H8F4N2O3 and a molecular weight of 304.2 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring or the phenoxy group

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbaldehyde: A related compound with similar structural features but different functional groups.

    5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carboxylic acid: Another related compound with a carboxylic acid functional group instead of a carbohydrazide.

Uniqueness

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2O3/c13-6-3-7(14)10(16)11(9(6)15)20-4-5-1-2-8(21-5)12(19)18-17/h1-3H,4,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJQRYFCAXSIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)NN)COC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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